4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione
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Overview
Description
4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazole with piperidine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Lenalidomide: Known for its immunomodulatory and anticancer properties.
Indole Derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Uniqueness
4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(6,6-dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2)6-10(18)14-9(17-21-11(14)7-15)3-8-4-12(19)16-13(20)5-8/h8H,3-7H2,1-2H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNYYRNNJACON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NO2)CC3CC(=O)NC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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